molecular formula C9H9Cl3O B13057176 3,4,6-Trichloro-2-propylphenol

3,4,6-Trichloro-2-propylphenol

Cat. No.: B13057176
M. Wt: 239.5 g/mol
InChI Key: MXYBGBYJNHYRSG-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-propylphenol is an organic compound characterized by the presence of three chlorine atoms and a propyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-2-propylphenol typically involves the chlorination of 2-propylphenol. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as ferric chloride, under controlled temperature conditions to ensure selective chlorination at the 3, 4, and 6 positions on the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of chlorine gas to a solution of 2-propylphenol in the presence of a catalyst, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-2-propylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,6-Trichloro-2-propylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the production of antimicrobial coatings and materials

Mechanism of Action

The antimicrobial activity of 3,4,6-Trichloro-2-propylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is similar to other phenolic compounds, which target membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Trichloro-2-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other chlorinated phenols .

Properties

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

3,4,6-trichloro-2-propylphenol

InChI

InChI=1S/C9H9Cl3O/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,13H,2-3H2,1H3

InChI Key

MXYBGBYJNHYRSG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1Cl)Cl)Cl)O

Origin of Product

United States

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